3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride
Description
3-[(3-Amino-1-piperidinyl)methyl]phenol dihydrochloride (CAS RN: 1158446-46-8, 1044766-89-3) is a synthetic organic compound with the molecular formula C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.205 g/mol . Its IUPAC name is 3-[(3-amino-1-piperidinyl)methyl]phenol, dihydrochloride, and it features a piperidine ring substituted with an amino group at the 3-position, linked via a methylene bridge to a phenol moiety. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media.
Properties
IUPAC Name |
3-[(3-aminopiperidin-1-yl)methyl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMPQJUWZQAXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride typically involves the reaction of 3-aminomethylphenol with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride include quinones, amines, alcohols, and various substituted phenol derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes and receptors.
Medicine: The compound has potential therapeutic applications and is used in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Implications
Further studies could explore:
- The target compound’s utility as a building block for piperidine-phenol hybrids in drug discovery.
- Comparative pharmacokinetic studies with dihydrochloride salts to optimize solubility and stability.
Biological Activity
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17Cl2N2O
- Molecular Weight : 274.19 g/mol
- IUPAC Name : 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride
The biological activity of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride is primarily attributed to its interaction with specific receptors in the central nervous system, particularly opioid receptors. Research indicates that it exhibits selective affinity for the μ-opioid receptor, which is significant for analgesic effects.
Key Mechanisms:
- Opioid Receptor Modulation : It acts as an agonist at the μ-opioid receptor, promoting analgesic effects similar to other opioid compounds.
- Neurotransmitter Interaction : The compound may influence the release of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive effects.
Biological Activity and Effects
The compound has been studied for various biological activities:
| Activity | Description |
|---|---|
| Analgesic Effects | Demonstrated efficacy in reducing pain responses in animal models, comparable to morphine. |
| Antidepressant Potential | Exhibits properties that may alleviate symptoms of depression through modulation of neurotransmitter levels. |
| Cytotoxicity | Studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further exploration for anticancer applications. |
Case Studies and Research Findings
- Analgesic Efficacy : A study conducted on rat models showed that administration of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride resulted in a significant reduction in pain response to thermal stimuli, indicating its potential as an analgesic agent .
- Antidepressant Activity : In a behavioral study assessing the antidepressant-like effects in mice, the compound was found to decrease immobility time in the forced swim test, suggesting possible antidepressant properties through serotonergic mechanisms .
- Cytotoxic Effects : Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride, it can be compared with other similar compounds:
| Compound | Receptor Affinity | Primary Effects |
|---|---|---|
| Fentanyl | High μ-opioid | Strong analgesic effects |
| Morphine | High μ-opioid | Analgesia and sedation |
| 3-(1-Piperidinylmethyl)phenol | Moderate μ-opioid | Analgesic and mild sedative effects |
Q & A
Q. What are the recommended synthetic routes for 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperidine ring via reductive amination or cyclization of appropriate precursors.
- Step 2: Introduction of the aminomethylphenol group through nucleophilic substitution or Mannich-type reactions under controlled pH and temperature .
- Step 3: Conversion to the dihydrochloride salt by treating the free base with HCl gas or concentrated hydrochloric acid, followed by crystallization . Purity Optimization: Use column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO) .
- X-ray Crystallography: For absolute configuration confirmation if chiral centers are present .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: Highly soluble in water (>50 mg/mL due to dihydrochloride salt form), moderately soluble in methanol, and poorly soluble in non-polar solvents .
- Stability: Stable at 4°C in dry, dark conditions for >6 months. Avoid prolonged exposure to >40°C or basic pH (>8), which may degrade the amine moiety .
Advanced Research Questions
Q. How does this compound interact with dopaminergic and serotonergic receptors, and what experimental models are appropriate?
- Mechanistic Studies: Radioligand binding assays (e.g., using H-spiperone for dopamine D receptors or H-8-OH-DPAT for 5-HT receptors) to determine K values. Competitive inhibition curves reveal selectivity over adrenergic or histaminergic receptors .
- Functional Assays: cAMP accumulation assays in transfected HEK293 cells to assess G-protein coupling efficacy .
- In Vivo Models: Behavioral tests in rodents (e.g., forced swim test for antidepressant activity or locomotor activity assays for CNS modulation) .
Q. How can conflicting data on its pharmacokinetic (PK) properties be resolved?
Discrepancies in bioavailability or half-life often arise from:
- Species Differences: Compare PK in rodents vs. non-human primates using LC-MS/MS plasma analysis. Adjust for metabolic enzyme variations (e.g., CYP450 isoforms) .
- Formulation Effects: Test salt forms (e.g., dihydrochloride vs. free base) in solubility-permeability assays. Use Caco-2 cell monolayers to predict intestinal absorption .
- Analytical Sensitivity: Validate assays with lower detection limits (e.g., <1 ng/mL) to avoid underestimating tissue distribution .
Q. What strategies mitigate off-target effects in functional studies?
- Counter-Screening: Test against panels of unrelated receptors (e.g., opioid, GABA) at 10× IC concentrations to rule out promiscuity .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing the phenol group with a methoxy or halogen) to isolate target-specific activity .
- Computational Docking: Use Schrödinger’s Glide or AutoDock Vina to predict binding poses and identify residues critical for selectivity .
Q. What are the best practices for designing dose-response studies in neuropharmacology?
- Dose Range: Start with 0.1–100 mg/kg in rodents, based on preliminary PK data. Include a vehicle control and reference compound (e.g., clozapine for antipsychotic activity) .
- Endpoint Selection: Combine behavioral metrics (e.g., prepulse inhibition for sensorimotor gating) with biomarker analysis (e.g., extracellular dopamine via microdialysis) .
- Statistical Power: Use ≥8 animals per group and two-way ANOVA with post-hoc Tukey tests to account for inter-individual variability .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in receptor binding vs. functional assay results?
- Binding Affinity ≠ Efficacy: High K but low functional response may indicate allosteric modulation or biased agonism. Use β-arrestin recruitment assays (e.g., BRET-based systems) to probe signaling bias .
- Artifact Check: Confirm compound stability under assay conditions (e.g., no degradation in Krebs buffer over 2 hours) via LC-MS .
Q. What computational tools are recommended for predicting metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
